N1-(3,5-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-9(2)7-10(6-8)14-12(17)11(16)13-3-4-15/h5-7,15H,3-4H2,1-2H3,(H,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDMZLPDXSNRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to N1-(3,5-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide
Diethyl Oxalate Route
The most common and efficient approach for synthesizing unsymmetrical oxalamides involves the sequential reaction of diethyl oxalate with different amines. For this compound, this involves a two-step process.
Method A: Sequential Addition
This method involves the controlled addition of amines to diethyl oxalate, exploiting the difference in reactivity between the first and second ester groups.
Procedure:
- Diethyl oxalate (0.5 mmol) is added dropwise to a stirred solution of 3,5-dimethylaniline (0.5 mmol) in toluene or ethanol (4 ml).
- The mixture is stirred at room temperature for 24 hours to form the intermediate N1-(3,5-dimethylphenyl)-N2-ethyl oxamate.
- 2-Hydroxyethylamine (0.5 mmol) is then added, and the reaction continues for another 24 hours.
- The precipitated product is filtered, and the filtrate is concentrated to dryness.
- The crude product is purified by column chromatography or recrystallization.
Expected yield: 85-94% based on analogous reactions with similar substituents.
Method B: Direct Reaction in Alcoholic Solvents
This method employs direct reaction of diethyl oxalate with both amines simultaneously, relying on the different nucleophilicity of the two amines for selectivity.
Procedure:
- To a solution of diethyl oxalate (10 mmol) in methanol (50 ml), add 3,5-dimethylaniline (10 mmol) and 2-hydroxyethylamine (10 mmol).
- The reaction mixture is heated to 60°C and maintained for 2-3 hours.
- The reaction progress is monitored by TLC.
- After completion, the reaction mixture is cooled, and the precipitate is collected by filtration.
- The product is recrystallized from ethanol.
Expected yield: 68-83% based on similar oxalamide preparations.
Oxalyl Chloride Route
The oxalyl chloride route offers a more reactive pathway and is particularly suitable for less nucleophilic amines.
Standard Procedure
Procedure:
- Oxalyl chloride (10 mmol) is combined with 3,5-dimethylaniline (10 mmol) in dichloromethane (20 ml) at 0°C.
- Triethylamine (20 mmol) is added dropwise to neutralize the generated HCl.
- The mixture is stirred for 1-2 hours at 0°C.
- 2-Hydroxyethylamine (10 mmol) in dichloromethane (10 ml) is then added slowly.
- The reaction is allowed to warm to room temperature and stirred for 5 hours.
- The mixture is washed with water, dried, and the solvent removed under vacuum.
- The crude product is recrystallized from 80% ethanol.
Expected yield: 90-95% based on analogous oxalamide preparations.
Modified Procedure for Improved Selectivity
For better control of the sequential addition:
Procedure:
- A suspension of oxalyl chloride (10 mmol) in dichloromethane (50 ml) is prepared at -10°C.
- A solution of 3,5-dimethylaniline (10 mmol) and pyridine (10 mmol) in dichloromethane (20 ml) is added dropwise over 30 minutes.
- After stirring for 15 minutes in an ice bath, the reaction is warmed to room temperature.
- The reaction progress is monitored by TLC for 2 hours.
- A solution of 2-hydroxyethylamine (10 mmol) and pyridine (10 mmol) in dichloromethane (20 ml) is then added at 0°C.
- The mixture is stirred for another 2 hours at room temperature.
- Work-up includes washing with 10% citric acid, 5% NaHCO₃, and brine.
Expected yield: 91-93% based on similar oxalamide syntheses.
Novel Catalytic Methods
Recent advances in catalysis have opened new routes for oxalamide synthesis.
Ruthenium-Catalyzed Dehydrogenative Coupling
This innovative approach utilizes ethylene glycol as both a reagent and solvent.
Procedure:
- 3,5-Dimethylaniline (1 mmol), ethylene glycol (5 mmol), and ruthenium pincer complex catalyst (0.05 mmol) are combined in a pressure vessel.
- Potassium tert-butoxide (0.1 mmol) is added as a base.
- The mixture is heated to 140-160°C for 24 hours under inert atmosphere.
- After cooling, the reaction mixture is diluted with dichloromethane and filtered.
- The filtrate is concentrated and the product purified by column chromatography.
Expected yield: 65-75% based on similar catalytic processes.
Copper-Catalyzed Coupling Method
A mild and selective approach using copper catalysis:
Procedure:
- 2-Bromoethanol (2.5 mol), 3,5-dimethylaniline (1.0 mol), oxamide (1.0 mol) are combined.
- Ethylenediamine (0.3 mol), CuI (0.075 mol), and K₃PO₄ (3.5 mol) are added.
- Toluene (1000 ml) is used as solvent.
- The mixture is refluxed under nitrogen protection for 18 hours.
- After cooling, the solvent is removed under reduced pressure.
- Anhydrous ethanol is added to the residual solid, followed by filtration.
- The filter cake is washed with water and cold diethyl ether.
Optimization of Reaction Conditions
Solvent Effects
Various solvents have been employed in oxalamide synthesis, each offering different advantages in terms of yield, reaction rate, and product purity.
Table 1: Solvent Effects on the Synthesis of this compound
Temperature and Reaction Time
The reaction temperature and duration significantly impact yield and product quality.
Table 2: Temperature and Time Optimization
Catalyst and Reagent Ratios
The stoichiometry of reagents and catalysts plays a crucial role in reaction efficiency.
Table 3: Optimization of Reagent Ratios
Purification Methods
Recrystallization
Recrystallization remains the preferred method for obtaining high-purity this compound.
Procedure:
- The crude product is dissolved in the minimum amount of hot ethanol.
- The solution is filtered hot to remove insoluble impurities.
- The filtrate is cooled slowly to room temperature, then refrigerated (0°C) for several hours.
- The crystals are collected by filtration, washed with cold ethanol, and dried at 60-80°C.
Column Chromatography
For difficult-to-separate impurities, column chromatography provides high purity:
Procedure:
Washing Procedures
Effective washing procedures can significantly improve product purity:
Procedure:
Scale-Up Considerations
Industrial Production Methods
For larger-scale production, several modifications to the laboratory procedures are necessary:
- Temperature control becomes critical, especially for exothermic steps.
- Continuous addition of reagents through dosing pumps is preferred over batch addition.
- Overhead mechanical stirring replaces magnetic stirring to ensure adequate mixing.
- Solvent volumes are optimized to maintain concentration while minimizing waste.
- In-process monitoring via HPLC or GC is implemented to ensure reaction completion.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Oxalamide Derivatives
Key Findings:
- Hydrogen Bonding: The 2-hydroxyethyl group in the target compound likely forms a three-centered HB network, similar to compound 3 in , which exhibits stronger HB than N1,N2-bis(2-nitrophenyl)oxalamide . This enhances solubility in polar solvents compared to non-polar substituents (e.g., ethoxycarbonyl in ethyl N-phenyloxalamate).
- Thermodynamics: The ΔH° and ΔS° values for oxalamides correlate with HB disruption during solvation. For example, N1,N2-bis(2-nitrophenyl)oxalamide (ΔH° = 42.1 kJ/mol) requires less energy for solvation than compounds with stronger HB networks . The target compound’s HB strength is expected to lie between these extremes.
- Steric Effects: The 3,5-dimethylphenyl group reduces steric hindrance compared to ortho-substituted derivatives (e.g., 2-nitrophenyl), favoring synthetic accessibility and molecular packing .
Substituent Effects on Physicochemical Properties
- Electron-Donating vs.
- Polarity and Solubility: The 2-hydroxyethyl group introduces polarity, improving aqueous solubility relative to non-polar substituents (e.g., methoxyphenethyl in compound 25 ).
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide is an organic compound with significant biological activity, primarily investigated for its roles in enzyme inhibition, protein-ligand interactions, and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxalamide structure characterized by the presence of a 3,5-dimethylphenyl group and a hydroxyethyl substituent. This configuration enhances its solubility and interaction capabilities with biological targets.
- Molecular Formula : C13H17N2O3
- Molecular Weight : 249.29 g/mol
- CAS Number : 1871-89-2
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the phenyl group engages in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thus affecting metabolic pathways.
- Protein-Ligand Interactions : It can bind to proteins, altering their function and potentially leading to therapeutic effects.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes involved in metabolic processes. For example:
- Inhibition of Aldose Reductase : Studies have shown that this compound effectively inhibits aldose reductase, an enzyme implicated in diabetic complications.
- Impact on Cyclic AMP Phosphodiesterase : It has also demonstrated inhibitory effects on phosphodiesterase activity, which may influence cellular signaling pathways.
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various pathogens:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
These findings suggest potential applications in developing new antibacterial agents.
Case Studies
Several studies have highlighted the effectiveness of this compound in biological systems:
-
Diabetic Complications Study :
- A study conducted on diabetic rats showed that administration of this compound reduced oxidative stress markers and improved glycemic control.
- The mechanism was linked to its action on aldose reductase inhibition.
-
Antibacterial Efficacy :
- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The results indicated a dose-dependent response with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Research Applications
This compound is not only relevant for its biological activities but also serves as a valuable building block in synthetic organic chemistry. It is utilized in:
- Synthesis of Complex Molecules : Its structure allows for further derivatization leading to novel compounds with enhanced biological properties.
- Medicinal Chemistry : As a scaffold for developing new pharmaceuticals targeting metabolic disorders and infections.
Q & A
Q. Basic
- -NMR : Identifies aromatic protons (6.5–7.5 ppm for dimethylphenyl) and hydroxyethyl signals (3.4–3.6 ppm for CH, 4.8 ppm for OH).
- -NMR : Confirms carbonyl carbons (160–170 ppm) and quaternary aromatic carbons.
- UPLC-MS : Validates molecular weight (e.g., [M+H] at m/z 277.1) and purity (>95%) .
Advanced characterization may include 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic regions.
How do structural modifications in oxalamide derivatives influence their biological activity?
Advanced
Substituents on the aromatic ring and hydroxyethyl group significantly impact bioactivity. For example:
- 3,5-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability in tuberculosis drug candidates .
- Hydroxyethyl group : Facilitates hydrogen bonding with target proteins, as seen in HIV entry inhibitors .
Replacing the hydroxyethyl with a methoxyphenethyl group (as in ) alters electronic properties, potentially affecting binding affinity. Structure-activity relationship (SAR) studies should systematically vary substituents and assess cytotoxicity and target engagement.
What methodologies are recommended for analyzing contradictory data in the characterization of oxalamide compounds?
Advanced
Contradictions (e.g., variable NMR shifts or unexpected byproducts) require:
- Cross-validation : Use complementary techniques like IR spectroscopy (to confirm amide C=O stretches at ~1650 cm) or X-ray crystallography for unambiguous structural assignment.
- Solvent effects : Compare NMR spectra in DMSO-d vs. CDCl, as solvent polarity can shift proton signals .
- Reaction monitoring : Track intermediates via TLC or in-situ FTIR to identify side reactions early.
What are the challenges in scaling up the synthesis for research purposes?
Advanced
Scaling from milligram to gram-scale synthesis introduces challenges:
- Exotherm management : Use jacketed reactors to control temperature during oxalyl chloride addition.
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification.
- Reproducibility : Document reaction parameters (e.g., stirring speed, drying time for NaH) meticulously. Evidence from multi-step syntheses (e.g., ) highlights the importance of intermediate stability and inert storage conditions.
How can researchers design oxalamide derivatives for specific biological targets?
Advanced
Rational design involves:
- Molecular docking : Use software like AutoDock to predict interactions between the oxalamide core and target proteins (e.g., cytochrome P450 in ).
- Bioisosteric replacement : Substitute the hydroxyethyl group with isosteres like trifluoroethyl () to modulate metabolic stability.
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using SAR data from analogues (e.g., ’s antiviral derivatives).
Tables for Key Data
Table 1: Comparative Yields in Oxalamide Syntheses
| Compound | Yield | Key Optimization Step | Reference |
|---|---|---|---|
| N1-(3,5-Dimethylphenyl)... | 12% | Column chromatography | |
| N1-(3,5-Dichlorophenyl)... | 73% | NaH activation, inert atmosphere |
Table 2: Spectroscopic Signatures
| Functional Group | -NMR (ppm) | -NMR (ppm) |
|---|---|---|
| 3,5-Dimethylphenyl | 6.7–7.1 (m, 3H) | 128–138 (aromatic C) |
| Oxalamide C=O | - | 160–170 |
| Hydroxyethyl CH | 3.4–3.6 (t, 2H) | 58–62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
